REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][C:2]1=[O:6].C(N(CC)CC)C.[Si:14](OS(C(F)(F)F)(=O)=O)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15]>ClCCl>[Si:14]([O:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
O1C(C=CC1)=O
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added under argon at 0° C.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the stirring is maintained for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the oily residue is purified by flash chromatography on silica gel (ethyl acetate-heptane, 1:9) in order to thus obtain compound 10 (Z=O) in the form of a slightly colored oil (5.3 g, 79%)
|
Name
|
|
Type
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1OC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |